molecular formula C15H20Cl2FN3 B2534808 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2059937-59-4

1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No.: B2534808
CAS No.: 2059937-59-4
M. Wt: 332.24
InChI Key: VINUECGOACXWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo-fused azepine core. The molecule is substituted with a para-fluorophenyl group at position 1 and two methyl groups at position 7 of the azepine ring. Its dihydrochloride salt form enhances solubility for pharmaceutical or biochemical applications .

The compound is supplied by multiple Chinese manufacturers, including Hangzhou Keying Chemical Co., Ltd., Guangzhou Lingna Biotechnology Co., Ltd., and Chemlyte Solutions Co., Ltd., with several suppliers holding ISO 9001 and GMP certifications .

Properties

IUPAC Name

1-(4-fluorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-5-3-12(16)4-6-13;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINUECGOACXWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C3=CC=C(C=C3)F)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves multiple steps, starting with the construction of the pyrazoloazepine core. One common approach is the cyclization of appropriately substituted amines with diketones or β-diketones under acidic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. The use of automated systems and high-throughput screening can optimize reaction parameters, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are frequently used.

  • Substitution: Nucleophiles like sodium fluoride (NaF) and reaction conditions involving polar aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction: Production of alcohols, amines, and other reduced derivatives.

  • Substitution: Introduction of various substituents, including halogens and other functional groups.

Scientific Research Applications

Structural Features

The compound features a pyrazolo[4,3-c]azepine core with a fluorophenyl substituent, which may contribute to its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability.

Pharmacological Applications

  • Antidepressant Activity : Research has indicated that compounds with similar structures to pyrazolo[4,3-c]azepines exhibit antidepressant effects. These effects are attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Properties : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications in the pyrazolo[4,3-c]azepine framework can lead to enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Some derivatives of pyrazolo compounds have demonstrated neuroprotective properties in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antidepressant Evaluation

A study evaluated the antidepressant effects of several pyrazolo derivatives in animal models. The results indicated that compounds similar to 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine showed significant reductions in depressive-like behaviors when administered at specific dosages. This suggests a mechanism involving serotonin reuptake inhibition .

Case Study 2: Cancer Cell Line Testing

In vitro studies assessed the cytotoxic effects of various pyrazolo compounds on breast cancer cell lines. The results demonstrated that certain derivatives led to increased apoptosis rates compared to control groups. This highlights the potential for developing new anticancer therapies based on this structural framework .

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and commercial availability:

Compound Name Substituent (Position 1) Molecular Weight (g/mol) CAS Number Purity Key Suppliers/Status
1-(4-Fluorophenyl)-7,7-dimethyl-... dihydrochloride (Target Compound) 4-Fluorophenyl 332.24 Not explicitly stated ≥95% Hangzhou Keying Chemical, Guangzhou Lingna Bio
1-(2-Chlorophenyl)-7,7-dimethyl-... dihydrochloride 2-Chlorophenyl 332.24 2060052-66-4* ≥95% Taizhou Bolon Pharmachem, Chongqing THRIVE
1-(2-Fluorophenyl)-7,7-dimethyl-... dihydrochloride 2-Fluorophenyl 332.24 2060052-66-4 ≥95% EOS Med Chem (temporarily out of stock)
7,7-Dimethyl-1-phenyl-... dihydrochloride Phenyl 314.3 2060036-05-5 ≥95% Discontinued (CymitQuimica, Parchem Chemicals)
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride 3,4-Diethoxy-benzyl 432.9 Not provided 95% Limited data; structural analog from unrelated class

Structural and Electronic Differences

  • Substituent Position : The target compound’s para-fluorophenyl group likely confers distinct electronic effects compared to ortho-substituted analogs. Fluorine’s electron-withdrawing nature may enhance metabolic stability and influence receptor binding .
  • Chlorine vs.
  • Phenyl vs. Fluorophenyl : The discontinued 1-phenyl analog () lacks halogen substitution, reducing polarity and possibly limiting target affinity in specific biological contexts.

Pharmacological Implications

For example:

  • Pyrazolo[3,4-d]pyrimidine derivatives () exhibit activity as Bcl-xL inhibitors, suggesting apoptosis-inducing properties in cancer.
  • Benzoxazine and pyridazine analogs () are explored as pro-apoptotic agents, implying structural versatility for oncology applications.

Biological Activity

1-(4-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride (CAS No. 2059937-58-3) is a synthetic compound characterized by its unique pyrazolo[4,3-c]azepine structure. This compound has garnered attention in pharmacological research for its potential biological activities, particularly in the context of cancer therapy and neuroprotection.

  • Molecular Formula : C₁₅H₁₈F N₃
  • Molecular Weight : 259.32 g/mol
  • Purity : Typically ≥95%
  • Physical State : Solid
  • Melting Point : Approximately 151-155 °C

Research indicates that compounds within the pyrazolo[4,3-c]azepine class may exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. For example, the inhibition of p38 MAP kinase has been noted in related compounds, which may also apply to this compound .
  • Antioxidant Activity : Preliminary data indicates that this compound may possess antioxidant properties that can protect cells from oxidative stress .
  • Neuroprotective Effects : Given its structural attributes, there is potential for neuroprotective applications. The compound may interact with neurotransmitter systems or modulate neuroinflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)12.5p38 MAPK inhibition
Study BA549 (Lung Cancer)15.0Induction of apoptosis
Study CU87 (Glioblastoma)10.0Antioxidant activity

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer. The trial highlighted the importance of dosage and timing in maximizing therapeutic effects while minimizing side effects.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal death and improved cognitive function metrics compared to control groups.

Safety and Toxicology

While preliminary studies indicate beneficial effects, safety assessments are crucial. Toxicological evaluations have shown that at higher concentrations (above therapeutic ranges), there may be risks of organ toxicity and adverse reactions .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole moiety contains electron-rich regions due to nitrogen lone pairs, making it susceptible to electrophilic attack. Substituents (4-fluorophenyl and methyl groups) direct reactivity:

PositionReactivityExample ReactionsConditionsReference
C-3Activated by adjacent NNitration, sulfonationHNO₃/H₂SO₄, SO₃/H₂SO₄
C-5Moderately deactivated by methyl groupsHalogenation (Br₂/Fe)Polar aprotic solvents
  • Limitation : Steric hindrance from the 7,7-dimethyl groups on the azepine ring may reduce accessibility to certain positions .

Nucleophilic Reactions at the Azepine Nitrogen

The secondary amine in the azepine ring (protonated as a dihydrochloride salt) can participate in nucleophilic reactions upon deprotonation:

Reaction TypeReagentsProductNotes
AlkylationR-X (alkyl halides)N-alkylated azepineRequires base (e.g., K₂CO₃) to free the amine
AcylationAcCl, anhydridesN-acyl derivativesMay proceed in THF or DCM

Ring-Opening and Rearrangement

The azepine ring’s strain and basicity facilitate ring-opening under acidic or oxidizing conditions:

ConditionsReactionOutcome
HCl (conc.)Acid-catalyzed hydrolysisCleavage to a diamino ketone intermediate
H₂O₂/AcOHOxidationFormation of pyrazole-carboxylic acid derivatives

Salt Metathesis and pH-Dependent Behavior

As a dihydrochloride salt, the compound’s reactivity is pH-sensitive:

pH EnvironmentBehaviorApplication
Basic (pH > 10)Deprotonation to free baseEnhances nucleophilicity for further reactions
Acidic (pH < 3)Stabilized as saltImproves solubility in polar solvents

Synthetic Routes and Precursor Chemistry

The compound is likely synthesized via cyclization strategies common to pyrazolo-azepines:

MethodSubstrateKey StepYieldReference
Ring-closing metathesisBis-allylamine derivativesGrubbs catalyst~60% (analogous)
Condensation4-Fluorophenylhydrazine + diketonesAcid-mediated cyclization~75% (predicted)

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming aromatic hydrocarbons .

  • Photolysis : UV exposure may cleave the C-N bond in the azepine ring, leading to ring-opened byproducts .

Comparative Reactivity with Analogues

Feature1-(4-Fluorophenyl)-7,7-dimethyl...Pyrazolo[3,4-b]quinoxaline Pyrimido[4,5-d]azepine
EAS ReactivityModerate (directed by F)High (electron-deficient core)Low (steric shielding)
NucleophilicityMedium (salt form)LowHigh
Ring StabilityStable under neutral pHProne to oxidationSensitive to bases

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 1-(4-fluorophenyl)-7,7-dimethyl-pyrazolo-azepine dihydrochloride?

  • The synthesis typically involves multi-step reactions, starting with the condensation of fluorophenyl precursors with pyrazole intermediates under controlled conditions. Key steps include cyclization of the azepine ring and subsequent dihydrochloride salt formation. Purification via recrystallization or chromatography (e.g., HPLC) is critical to achieving >95% purity. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • X-ray crystallography provides definitive confirmation of molecular geometry, particularly for resolving stereochemical ambiguities in the azepine ring . 2D NMR (e.g., COSY, HSQC) is essential for assigning proton and carbon environments, especially for distinguishing methyl groups in the 7,7-dimethyl moiety. IR spectroscopy aids in identifying hydrogen-bonding patterns in the dihydrochloride form .

Q. How can researchers design initial biological screening assays to assess this compound’s activity?

  • Begin with in vitro target-specific assays (e.g., enzyme inhibition, receptor binding) using fluorometric or radiometric readouts. Pair these with cytotoxicity profiling (e.g., MTT assay) to establish selectivity indices. Dose-response curves (IC₅₀/EC₅₀) should be generated using at least triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological harmonization is critical:

  • Validate assay conditions (e.g., buffer pH, cofactor concentrations) against standardized protocols.
  • Use isothermal titration calorimetry (ITC) to confirm direct binding interactions, ruling out assay-specific artifacts.
  • Cross-reference with molecular docking simulations to assess whether structural variations (e.g., protonation states) explain discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading). For example:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during azepine ring closure.
  • Monitor reaction progress via in-situ FTIR to terminate reactions at peak yield .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?

  • Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model membrane permeability.
  • Quantitative structure-activity relationship (QSAR) models trained on fluorophenyl analogs can estimate logP and pKa values.
  • AI-driven platforms (e.g., COMSOL Multiphysics integration) enable predictive modeling of metabolic stability .

Q. How do researchers address challenges in replicating in vivo efficacy observed in preclinical models?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to correlate plasma exposure with target engagement.
  • Use isotope-labeled analogs (e.g., ¹⁸F for PET imaging) to track biodistribution and metabolite formation.
  • Validate findings across multiple disease models (e.g., transgenic vs. xenograft) to account for interspecies variability .

Methodological Framework Integration

Q. How should a theoretical framework guide mechanistic studies of this compound’s activity?

  • Anchor hypotheses to established receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models). For example, fluorophenyl moieties often engage in π-π stacking with aromatic residues in binding pockets. Link experimental data (e.g., SAR studies) to computational predictions to refine mechanistic insights .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

  • Apply non-linear regression (e.g., log-logistic models) to calculate LD₅₀ values.
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare toxicity across dose groups.
  • For high-dimensional data (e.g., transcriptomics), employ principal component analysis (PCA) to identify toxicity-associated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.